molecular formula C8H8N2S B6157990 2-amino-5-(methylsulfanyl)benzonitrile CAS No. 304912-64-9

2-amino-5-(methylsulfanyl)benzonitrile

Cat. No.: B6157990
CAS No.: 304912-64-9
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(methylsulfanyl)benzonitrile is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.2 g/mol. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Substituted benzonitriles with different functional groups.

Scientific Research Applications

2-amino-5-(methylsulfanyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(methylthio)benzonitrile
  • 2-amino-4-(methylsulfanyl)benzonitrile
  • 2-amino-6-(methylsulfanyl)benzonitrile

Uniqueness

2-amino-5-(methylsulfanyl)benzonitrile is unique due to the specific positioning of the amino and methylsulfanyl groups on the benzonitrile ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

304912-64-9

Molecular Formula

C8H8N2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.